1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C8H9ClN4O3 It is characterized by the presence of a triazine ring substituted with a chloro and methoxy group, and an azetidine ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a triazine derivative.
Substitution Reaction: The first step involves the substitution of one of the chlorine atoms in cyanuric chloride with a methoxy group using methanol in the presence of a base such as sodium carbonate.
Further Substitution: The second chlorine atom is then substituted with an azetidine derivative, specifically azetidine-3-carboxylic acid, under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, resulting in antimicrobial or antiviral effects. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid can be compared with other triazine derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is similar in structure but has two methoxy groups instead of one, which can affect its reactivity and applications.
4,6-Dichloro-1,3,5-triazine: This compound has two chloro groups and is more reactive towards nucleophiles, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O3/c1-16-8-11-6(9)10-7(12-8)13-2-4(3-13)5(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACMXTXXOSCMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342476-50-9 |
Source
|
Record name | 1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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